

Inter-laboratory comparison of Adenine-¹³C₅,¹⁵N₅ measurements

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Compound of Interest

Compound Name: Adenine-¹³C₅,¹⁵N₅

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An Inter-laboratory Comparison Guide to the Measurement of Adenine-¹³C₅,¹⁵N₅

This guide provides a comparative overview of analytical methodologies for the quantification of adenine, with a focus on the use of the stable isotope-labeled internal standard, **Adenine-¹³C₅,¹⁵N₅**. The content is designed for researchers, scientists, and drug development professionals, offering insights into the performance of various methods based on published experimental data. While direct inter-laboratory comparison studies for **Adenine-¹³C₅,¹⁵N₅** are not readily available in public literature, this guide synthesizes data from multiple validated analytical methods to serve as a comparative reference.

Data Presentation: Performance of Analytical Methods

The accurate quantification of endogenous adenine in biological matrices relies heavily on robust analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as **Adenine-¹³C₅,¹⁵N₅**, is critical for correcting matrix effects and variabilities in sample processing and instrument response.^{[1][2]}

The following table summarizes the performance characteristics of various LC-MS/MS methods developed for the quantification of adenine in plasma, showcasing the typical performance metrics that can be expected.

Parameter	Method 1 (LC-MS/MS)	Method 2 (HPLC-UV)	Method 3 (HPLC-UV)
Matrix	Rat Plasma	Human Plasma	Food Matrix
Linearity Range	5.0 - 2000 nM	0.01 - 1.0 mg/mL	7.81 - 125.00 µg/mL
Correlation Coefficient (r ²)	> 0.99	> 0.99	> 0.999
Lower Limit of Quantification (LLOQ)	5.0 nM[3]	10.0 µg/mL	2.39 µg/mL[4]
Limit of Detection (LOD)	Not Specified	Not Specified	0.72 µg/mL[4]
Intra-day Precision (% CV)	≤ 6.67%	0.50% - 0.55%	3.46% - 5.19%
Inter-day Precision (% CV)	≤ 6.67%	Not Specified	Not Specified
Mean Recovery (%)	88.8% - 104.2%	> 80%	79.33% - 90.37%
Internal Standard	[(13)C(U)]-adenine	Not Applicable	Not Applicable

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results between laboratories. Below are synthesized protocols for sample preparation and LC-MS/MS analysis based on common practices in the literature.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common method for extracting small molecules like adenine from plasma samples.

- **Sample Aliquoting:** Transfer a 50 µL aliquot of plasma sample into a microcentrifuge tube.

- Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., **Adenine-13C5,15N5**) solution to the plasma sample.
- Protein Precipitation: Add a volume of cold organic solvent (e.g., acetonitrile or methanol) to the sample, typically in a 3:1 ratio (solvent:sample).
- Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully collect the supernatant containing the analyte and internal standard and transfer it to a new tube.
- Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
- Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general approach for the chromatographic separation and mass spectrometric detection of adenine.

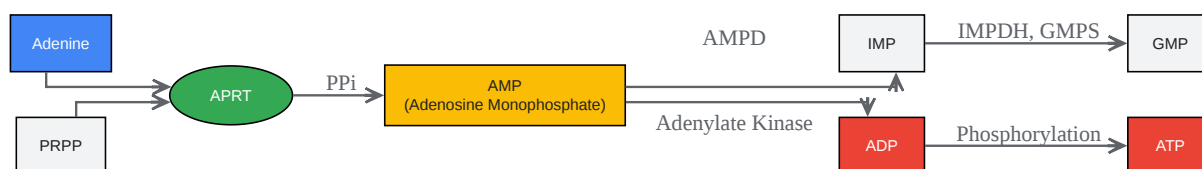
- Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: A reversed-phase C18 column is commonly used for separation.
- Mobile Phase:
 - Mobile Phase A: Water with an additive such as 0.1% formic acid.
 - Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

- Gradient Elution: A gradient elution is typically employed to achieve optimal separation of adenine from other matrix components.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Ionization: Electrospray Ionization (ESI) in positive ion mode is generally used for adenine analysis.
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for both adenine and the **Adenine-13C5,15N5** internal standard. For example:
 - Adenine: m/z 136 \rightarrow 119
 - **Adenine-13C5,15N5**: m/z 146 \rightarrow 124 (hypothetical, exact masses may vary)

Mandatory Visualizations

Adenine Metabolism: The Salvage Pathway

Adenine is a crucial purine base that can be recycled through the salvage pathway to synthesize nucleotides, which is an energy-efficient alternative to de novo synthesis. The enzyme Adenine Phosphoribosyltransferase (APRT) plays a central role in this process.

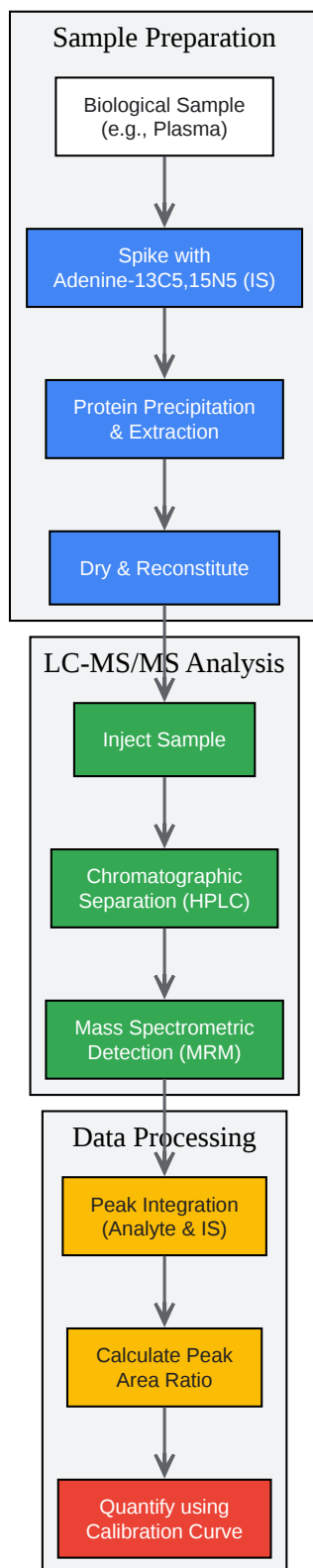


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Caption: The purine salvage pathway for adenine metabolism.

Experimental Workflow for Adenine Quantification

The following diagram illustrates a typical workflow for the quantification of adenine in a biological sample using a stable isotope-labeled internal standard.



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Caption: General workflow for adenine quantification via LC-MS/MS.

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